2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride
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Overview
Description
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride is a chemical compound with the molecular formula C13H20BrClN2O and a molecular weight of 335.67 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride typically involves several steps. One common method includes the reaction of 4-bromobenzylamine with 2-bromo-2-methylpropanoic acid, followed by the addition of butanamide. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride can be compared with other similar compounds, such as:
- 2-amino-N-[2-(4-chlorophenyl)propan-2-yl]butanamide hydrochloride
- 2-amino-N-[2-(4-fluorophenyl)propan-2-yl]butanamide hydrochloride
- 2-amino-N-[2-(4-methylphenyl)propan-2-yl]butanamide hydrochloride
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities, making each compound unique .
Properties
IUPAC Name |
2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.ClH/c1-4-11(15)12(17)16-13(2,3)9-5-7-10(14)8-6-9;/h5-8,11H,4,15H2,1-3H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOMDQOKJGEBRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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